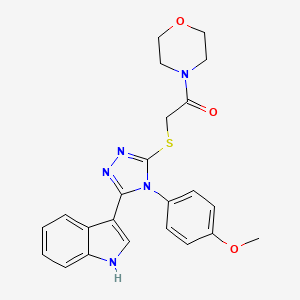

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone

Descripción

Propiedades

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3S/c1-30-17-8-6-16(7-9-17)28-22(19-14-24-20-5-3-2-4-18(19)20)25-26-23(28)32-15-21(29)27-10-12-31-13-11-27/h2-9,14,24H,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZMVRSLTHSYFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCOCC3)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone typically involves multi-step organic reactions The process begins with the preparation of the indole and triazole intermediates, followed by their coupling through a thiol linkage

Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Triazole Formation: The triazole ring is typically formed through a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.

Coupling Reaction: The indole and triazole intermediates are coupled using a thiol reagent under basic conditions to form the desired thioether linkage.

Morpholine Introduction: The final step involves the reaction of the thioether intermediate with morpholine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the triazole ring or the carbonyl group, resulting in the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine and triazole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic reagents like amines and thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxidized indole derivatives, reduced triazole analogs, and substituted morpholine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.

Biology: It is used in the study of biological pathways and as a tool to investigate cellular processes.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is utilized in the development of new materials and as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The triazole ring can bind to metal ions and participate in coordination chemistry, influencing biological processes. The morpholine group enhances the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Triazole Derivatives

Key Observations :

- Substituent Diversity: The target compound’s indole and 4-methoxyphenyl groups contrast with sulfonyl (), ethoxy (), or chlorophenylmethyl () substituents in analogs.

- Linkage Impact : The thioether (-S-) in the target compound and compounds may offer metabolic stability over sulfonyl (-SO₂-) linkages (), which are more polar but less membrane-permeable .

- Morpholine Advantage: The morpholinoethanone group in the target compound and ’s analog likely improves water solubility compared to phenylethanone (), aligning with morpholine’s role in drug design .

Activity Analysis :

- The indole-triazole scaffold in the target compound and analogs is associated with antifungal and antibiotic activities, likely due to interference with fungal cell membranes or bacterial enzymes .

- ’s sulfonyl-morpholine compound, while structurally distinct, may target kinases or proteases due to its sulfonyl group, highlighting divergent applications compared to the thioether-linked target compound .

Actividad Biológica

The compound 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. Its unique structure includes a triazole ring and various aromatic groups that enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 483.59 g/mol. The presence of the triazole ring is significant for its biological activity, as triazoles are known for their diverse pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C27H25N5O2S |

| Molecular Weight | 483.59 g/mol |

| Purity | Typically 95% |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets within cancer cells. It exhibits anticancer properties by:

- Inhibiting tumor growth : The compound has shown effectiveness against liver carcinoma cell lines.

- Interacting with enzymes : It likely modulates enzyme activity involved in cancer progression, potentially leading to apoptosis in malignant cells.

Biological Activity Studies

Recent studies have focused on the anticancer effects of this compound. For instance, research indicates that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

In a study examining the effects of this compound on liver carcinoma cells, it was found that:

- Cell Viability : Treatment with varying concentrations significantly reduced cell viability compared to control groups.

- Mechanistic Insights : Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that the compound induces programmed cell death.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions:

- Formation of the Triazole Ring : This step often requires careful control of reaction conditions to ensure high yields and purity.

- Thioether Formation : The introduction of sulfur into the structure enhances biological activity.

- Final Modifications : Morpholino and acetamide functionalities are added to complete the synthesis.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Resolution Mass Spectrometry (HRMS) are employed to confirm structural integrity and purity.

Applications in Drug Discovery

Due to its promising biological activities, this compound is being investigated for its potential use in drug development for cancer therapy. Its structure suggests it may also have applications beyond oncology, potentially serving as a lead compound for further modifications aimed at enhancing efficacy and specificity against various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.